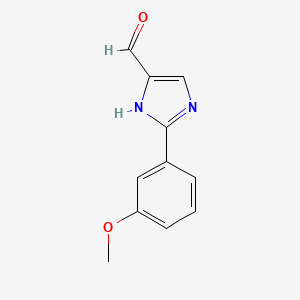

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde

Description

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is an imidazole derivative featuring a methoxy-substituted phenyl group at the 2-position and a formyl (-CHO) group at the 5-position of the imidazole ring.

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(7-14)13-11/h2-7H,1H3,(H,12,13) |

InChI Key |

BQVCHXJGVWKEKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the construction of the imidazole ring bearing the 3-methoxyphenyl substituent, followed by introduction or preservation of the aldehyde group at the 5-position. The key steps include:

- Condensation reactions between amines and nitriles or aldehydes.

- Cyclization under acidic or basic catalysis.

- Use of metal catalysts for domino or tandem reactions enhancing efficiency.

Method 1: Aluminum Chloride-Mediated Condensation

A robust method involves the reaction of an amine with a nitrile in the presence of anhydrous aluminum chloride (AlCl3) at elevated temperatures (~200 °C), followed by acidic and alkaline work-up to isolate the imidazole aldehyde.

-

- Equimolar amounts of amine (e.g., 3-methoxyaniline) and nitrile are mixed.

- AlCl3 is added portion-wise with stirring.

- The mixture is heated at 200 °C for 30 minutes.

- The molten reaction mixture is poured into a stirred mixture of concentrated hydrochloric acid and water.

- Activated carbon treatment and filtration follow.

- The filtrate is basified with sodium hydroxide solution to precipitate the product.

- Recrystallization from toluene yields the pure imidazole aldehyde with yields generally exceeding 90%.

-

- High yield and purity.

- Straightforward work-up and isolation.

- Suitable for scale-up.

-

- Proton NMR and Carbon NMR confirm structure.

- UV visualization at 254 nm aids in monitoring.

This method was demonstrated for similar compounds such as 4-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-2-phenyl-1H-imidazole-5-carbaldehyde, illustrating its applicability to 3-methoxyphenyl-substituted imidazoles.

Method 2: Silver-Catalyzed [3+2] Domino Reaction

An alternative approach employs silver triflate (AgOTf) catalysis for a domino [3+2] cycloaddition reaction involving benzimidamide derivatives and alkynyl aldehydes under oxygen atmosphere at 120 °C.

-

- N-phenylbenzimidamide and phenyl-propynal are reacted in DMSO-water solvent.

- AgOTf (5 mol %) and acetic acid (5 mol %) catalyze the reaction.

- Reaction time is approximately 10 hours.

- Product isolation involves solvent removal and chromatographic purification.

-

- Mild reaction conditions.

- High selectivity and efficiency.

- Enables synthesis of complex imidazole aldehydes.

-

- Requires metal catalyst.

- Longer reaction time.

This method is particularly useful for synthesizing 1-(3-methoxyphenyl)-substituted imidazole-5-carbaldehydes and related analogs.

Method 3: Multi-Step Synthesis via Stobbe Condensation and Cyclization

A patented method describes a multi-step synthesis involving:

- Step 1: Stobbe condensation between suitable esters and aldehydes in the presence of bases such as potassium tert-butoxide or sodium methoxide.

- Step 2: Cyclization of intermediates under basic conditions (e.g., potassium carbonate) in solvents like methanol, ethanol, or methylene chloride-water mixtures.

Step 3: Isolation and purification by filtration and drying.

| Step | Reagents/Conditions | Temperature | Solvent(s) | Base(s) |

|---|---|---|---|---|

| Stobbe Condensation | Ester + Aldehyde | 23–55 °C | Methanol, ethanol, acetonitrile | Potassium tert-butoxide, sodium methoxide |

| Cyclization | Intermediate + Base | Room temperature | Methanol, ethanol, methylene chloride + water | Potassium carbonate, triethylamine |

Yields: Generally high, with excellent manufacturing yield suitable for large-scale production.

Applications: The intermediate and final products serve as precursors for antibacterial, antiulcer, and anti-inflammatory agents.

Method 4: Imidazole Derivative Synthesis via Aldehyde Condensation

Literature reports also describe the synthesis of imidazole derivatives by condensation of 3-methoxybenzaldehyde with appropriate amines and subsequent oxidation or functional group transformation to introduce the aldehyde at the imidazole 5-position.

- Yields: Moderate to good (around 50–60%).

- Characterization: Confirmed by IR, NMR, and mass spectrometry.

- Example Data:

| Compound | Yield (%) | Melting Point (°C) | IR Peaks (cm⁻¹) | NMR Highlights (ppm) |

|---|---|---|---|---|

| 2-(4-hydroxy-3-methoxyphenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol | 61 | 198–200 | 3394 (OH), 1680 (C=N imidazole) | 11.69 (s, 1H, OH), 9.22 (s, 1H, CHO) |

This approach is useful for functionalized imidazole derivatives with methoxyphenyl substituents, although the exact aldehyde placement may vary.

Comparative Summary Table

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| AlCl3-mediated condensation | Amine + nitrile + AlCl3 | 200 °C, 30 min | >90 | High yield, simple work-up | High temperature required |

| Silver-catalyzed domino reaction | Benzimidamide + alkynyl aldehyde + AgOTf | 120 °C, 10 h, O2 atmosphere | High | Mild conditions, selective | Requires metal catalyst |

| Stobbe condensation + cyclization | Ester + aldehyde + base | 23–55 °C, various solvents | High | Scalable, cost-effective | Multi-step process |

| Aldehyde condensation | 3-Methoxybenzaldehyde + amines | Moderate temperature | 50–61 | Functional group diversity | Moderate yield |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid.

Reduction: 2-(3-Methoxyphenyl)-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Imidazole-5-carbaldehyde Derivatives

The following table compares 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde with structurally similar compounds, focusing on substituents, molecular properties, and reported applications:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The methoxy group in 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde may enhance electron-donating properties compared to electron-withdrawing groups (e.g., -F in and ). This could improve interactions with hydrophobic enzyme pockets, as seen in docking studies of related benzimidazoles .

- Fluorine substituents (e.g., in and ) increase electronegativity and metabolic stability, often improving pharmacokinetic profiles in drug candidates.

Positional Isomerism :

- Substitution at the 3-position (vs. 2- or 4-) on the phenyl ring (as in the target compound) may alter steric hindrance, affecting binding to targets like kinases or cytochrome P450 enzymes .

Functional Group Variations :

- Carbaldehyde (-CHO) at C5 (vs. C2 or C4 in other analogs) may influence reactivity in condensation reactions, forming Schiff bases for further derivatization .

Biological Activity

2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound with a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol. Its structure features a methoxy group and a carbaldehyde group attached to an imidazole ring, making it a subject of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, therapeutic potential, and relevant research findings.

Synthesis

The synthesis of 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde can be achieved through various methods, typically involving the condensation of appropriate precursors under specific conditions. The following table summarizes some common synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation reaction | 3-Methoxybenzaldehyde, imidazole | Acidic medium | Varies |

| Microwave-assisted synthesis | 3-Methoxyphenylhydrazine, aldehyde | Microwave irradiation | High |

| Solvent-free synthesis | Imidazole derivatives | Room temperature | Moderate |

Biological Activities

Research indicates that 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde exhibits several notable biological activities:

The mechanism by which 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis. The presence of the methoxy group may enhance its interaction with biological macromolecules, affecting its pharmacological profile.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of imidazole derivatives, including 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde. The results indicated that this compound could effectively inhibit cell proliferation in breast cancer models and induce significant morphological changes associated with apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of imidazole derivatives against resistant strains such as MRSA and E. coli. Although specific data for this compound were not highlighted, related compounds demonstrated promising antibacterial activity, suggesting potential for further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of glyoxal derivatives with 3-methoxyphenyl-substituted amines under acidic conditions. Key steps include introducing the aldehyde group at the 5-position through formylation using DMF/POCl₃ (Vilsmeier-Haack reaction) . Solvent choice (e.g., dichloromethane or THF) and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yield. Purity is verified via elemental analysis and HPLC, with yields typically ranging from 50–70% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2-(3-Methoxyphenyl)-1H-imidazole-5-carbaldehyde?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from the 3-methoxyphenyl group show splitting patterns consistent with para-substitution (δ 6.8–7.5 ppm). The imidazole C-H protons resonate at δ 7.2–8.0 ppm .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. The methoxy group carbon is observed at δ 55–56 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group) confirm functional groups .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-311G(d,p) basis sets can predict HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. These models help rationalize reactivity in nucleophilic/electrophilic reactions and interactions with biological targets .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s crystallographic packing and hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals that the methoxy group participates in C-H···O interactions, forming layered structures. SHELX programs (e.g., SHELXL) refine crystallographic data, while ORTEP-3 visualizes molecular geometry . Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs, which correlate with solubility and thermal stability .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., xanthine oxidase inhibition vs. kinase assays) may arise from assay-specific conditions (pH, co-solvents) or off-target interactions. Cross-validate using:

- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.

- Molecular Docking (AutoDock Vina) to compare binding poses with structurally related inhibitors (e.g., 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid) .

- Metabolic Stability Assays in liver microsomes to rule out rapid degradation .

Q. How can thermal analysis (DSC/TGA) guide the selection of storage conditions for this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting points (observed ~165–170°C) and polymorphic transitions. Thermogravimetric Analysis (TGA) detects decomposition temperatures (>200°C). Storage below the glass transition temperature (Tg) in anhydrous environments (e.g., desiccated at 4°C) prevents hydrolysis of the aldehyde group .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Scale-up risks include racemization at the imidazole C2 position and aldehyde oxidation. Mitigation strategies:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.

- Employ flow chemistry to control exothermic reactions and reduce side products.

- Monitor purity via chiral HPLC (e.g., Chiralpak IC column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.